molecular formula C17H18N4O2 B2821423 N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428366-01-1

N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2821423
CAS No.: 1428366-01-1
M. Wt: 310.357
InChI Key: OPYXFZJKYVXZCT-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their vast array of biological activities . The indole moiety is a prevalent structure in natural products and drugs, playing a crucial role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A common method for the preparation of amides, which are important in the pharmaceutical industry, is through N, N′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Molecular Structure Analysis

The structure of newly synthesized compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data . DFT quantum-chemical calculations are also performed for further analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the use of dehydrating agents like DCC . DCC reacts with the carboxyl group of one molecule to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Chemical Synthesis and Mechanisms

  • A study detailed the reaction mechanism involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting the ANRORC rearrangement and N-formylation processes to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, confirmed by X-ray analysis (Ledenyova et al., 2018).

Antimicrobial Activity

  • Another study synthesized new 2-pyrazoline derivatives showing antimicrobial activity against various bacteria and yeast-like fungi, demonstrating the potential of such compounds in developing new antibacterial and antifungal agents (Hassan, 2013).

Biological Activity

  • Research on 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones indicated excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, suggesting their use in medical applications (Youssef et al., 2011).

Synthesis of Novel Compounds

  • A study on the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines explored the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine- 8-carboxylate, offering insights into the chemical properties and potential applications of such compounds (Ivanov et al., 2018).

Future Directions

The diverse pharmacological properties of indole derivatives and their proven efficacy in various treatments make them of great interest for future research and development . Ongoing trials suggest potential applications in treating various conditions .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(15-10-16-21(20-15)8-3-9-23-16)18-7-6-12-11-19-14-5-2-1-4-13(12)14/h1-2,4-5,10-11,19H,3,6-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYXFZJKYVXZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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